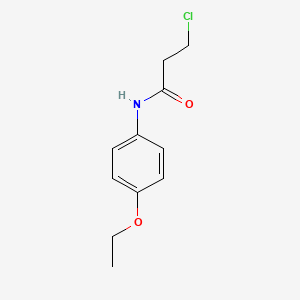

3-chloro-N-(4-ethoxyphenyl)propanamide

Descripción

Contextualization within Halogenated Amide Chemistry

Halogenated amides are a class of organic compounds that contain at least one halogen atom and an amide functional group. The reactivity and utility of these molecules are largely dictated by the position of the halogen relative to the amide group. For instance, α-haloamides are recognized as versatile synthons for a variety of bond-forming reactions, including C-N, C-O, C-S, and C-C bonds. nih.gov

3-chloro-N-(4-ethoxyphenyl)propanamide, being a β-chloroamide, possesses a different reactivity profile. The chlorine atom is situated on the β-carbon of the propanamide chain, making the C-Cl bond susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility, allowing for the introduction of various functional groups at this position. The amide group itself is a stable and common functional group in many biologically significant molecules. masterorganicchemistry.comnih.gov The presence of both the reactive alkyl chloride and the stable amide linkage within the same molecule renders this compound a bifunctional reagent, enabling chemists to perform sequential or selective chemical transformations.

Significance as a Synthetic Intermediate for Complex Molecular Architectures

The primary significance of this compound in advanced chemical research lies in its role as a synthetic intermediate or building block. bldpharm.com Its structure is well-suited for the synthesis of more complex molecules, including heterocyclic compounds and derivatives with potential applications in medicinal chemistry and materials science.

A key potential application is in the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many antibiotic drugs. Through an intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the chlorine atom, this compound can serve as a precursor to 1-(4-ethoxyphenyl)azetidin-2-one. This type of cyclization reaction is a powerful strategy for constructing strained ring systems. A similar transformation has been noted for the related compound, 3-chloro-N-(4-methoxyphenyl)propanamide, which is a known precursor to 1-(4-methoxyphenyl)azetidin-2-one. chemsrc.com

Furthermore, the reactive chlorine atom can be displaced by a wide range of nucleophiles, allowing for the attachment of this N-(4-ethoxyphenyl)propanamide moiety to other molecular scaffolds. This modular approach is fundamental to combinatorial chemistry and drug discovery, where systematic structural modifications are made to optimize biological activity.

Overview of Current Research Trajectories and Methodological Approaches

Current research involving compounds like this compound is multifaceted. Methodological approaches typically begin with its synthesis, which can be achieved through the reaction of 4-ethoxyaniline with 3-chloropropionyl chloride or 3-chloropropanoic acid. smolecule.com This standard amidation reaction is a robust and well-established method in organic synthesis. masterorganicchemistry.com

A significant area of research for related amide compounds involves detailed structural elucidation using techniques like X-ray crystallography. For example, the crystal structure of the closely related 3-chloro-N-(4-methoxyphenyl)propanamide has been reported, providing valuable insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding. nih.gov Such studies are crucial for understanding the physical properties of these materials and for designing new molecules with specific three-dimensional architectures.

While specific advanced research trajectories for this compound are not extensively documented in public literature, the broader field of halogenated amides is seeing significant innovation. Modern synthetic methods, including radical-mediated transformations and visible-light photoredox catalysis, are being employed to expand the synthetic utility of α-haloamides. nih.gov Future research may explore the application of these cutting-edge techniques to β-haloamides like this compound to unlock novel reaction pathways and construct previously inaccessible molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H14ClNO2 bldpharm.com |

| Molecular Weight | 227.69 g/mol bldpharm.com |

| Melting Point | 123 °C chemicalbook.com |

| Boiling Point | 406.6±30.0 °C (Predicted) chemicalbook.com |

| Density | 1.192±0.06 g/cm3 (Predicted) chemicalbook.com |

| CAS Number | 19314-15-9 bldpharm.com |

Propiedades

IUPAC Name |

3-chloro-N-(4-ethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPVRXZDDYKNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404058 | |

| Record name | 3-chloro-N-(4-ethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19314-15-9 | |

| Record name | 3-chloro-N-(4-ethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-PARA-PROPIONOPHENETIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Chloro N 4 Ethoxyphenyl Propanamide

Emerging Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods in chemistry. researchgate.net This "green chemistry" approach focuses on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netrsc.org For amide synthesis, this has led to the exploration of new catalytic systems and alternative energy sources to drive reactions. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. irjmets.comnih.gov The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

The synthesis of various amide and acetamide (B32628) derivatives has been successfully demonstrated using this technique. irjmets.comnih.gov For the preparation of 3-chloro-N-(4-ethoxyphenyl)propanamide, a mixture of N-(4-ethoxyphenyl)amine and 3-chloropropanoyl chloride in a suitable solvent, or even under solvent-free conditions, could be subjected to microwave irradiation for a short period to afford the desired product in high yield. researchgate.netat.ua This method aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for large volumes of solvents. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 2 - 6 hours | 5 - 15 minutes |

| Typical Yield | 75 - 85% | 80 - 95% |

| Energy Source | Oil bath / Heating mantle | Microwave reactor |

| Solvent Volume | Higher | Lower / Solvent-free |

| Side Reactions | More prevalent | Often reduced |

This table provides a generalized comparison based on literature reports for similar reactions. researchgate.netnih.gov

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The acylation of 4-ethoxyaniline is a critical step in the synthesis of this compound. The efficiency and selectivity of this reaction can be significantly influenced by the choice of catalyst. While the reaction can proceed without a catalyst, the use of one can accelerate the reaction rate and minimize the formation of byproducts, leading to higher yields and purity.

Research into the N-acylation of anilines has explored a variety of catalytic systems. For instance, solid acid catalysts like alumina (B75360) have been shown to be effective in promoting N-acetylation reactions in continuous flow systems. mdpi.com This approach offers the advantage of easy catalyst separation and potential for recycling, contributing to a more sustainable and cost-effective process. While not specifically documented for this compound, the principles suggest that acidic catalysts could be beneficial.

The following table summarizes potential catalyst types that could be investigated for this synthesis, based on analogous reactions:

| Catalyst Type | Potential Advantages | Representative Examples |

| Solid Acids | Easy separation, reusability, potential for flow chemistry. | Alumina, Zeolites |

| Lewis Acids | Activation of the acylating agent. | AlCl₃, FeCl₃ |

| Transition Metals | High activity and selectivity, mild reaction conditions. | Copper(I) salts, Palladium complexes, Nickel complexes |

| Organocatalysts | Metal-free, potentially lower toxicity. | 4-(Dimethylamino)pyridine (DMAP) |

Further research in this area would involve screening a library of these catalysts under various reaction conditions (solvent, temperature, reactant ratios) to identify the optimal catalytic system for the synthesis of this compound.

Continuous Flow Processes for Scalable Production

The transition from traditional batch manufacturing to continuous flow processes represents a significant advancement in the production of fine chemicals and pharmaceuticals. researchgate.netmdpi.com Continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and the potential for straightforward scalability. europa.eu

For the synthesis of this compound, a continuous flow setup would typically involve pumping streams of 4-ethoxyaniline and 3-chloropropionyl chloride, along with a suitable solvent and potentially a catalyst, through a heated reactor coil or a packed-bed reactor. The product stream would then be collected continuously.

The benefits of applying continuous flow technology to this synthesis are multifold. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize impurity formation. mdpi.com For exothermic acylation reactions, the high surface-area-to-volume ratio of flow reactors facilitates efficient heat dissipation, preventing thermal runaways and improving process safety. europa.eu

A hypothetical continuous flow process for the synthesis of this compound could be designed with the following parameters, optimized through experimental studies:

| Parameter | Range | Rationale |

| Reactant Concentration | 0.1 - 1.0 M | To balance reaction rate and solubility. |

| Flow Rate | 0.1 - 10 mL/min | To control residence time in the reactor. |

| Temperature | 25 - 150 °C | To optimize reaction kinetics. |

| Pressure | 1 - 10 bar | To maintain the solvent in the liquid phase at elevated temperatures. |

| Catalyst | Packed-bed or homogeneous | Depending on the chosen catalytic system. |

The development of a continuous flow process for the production of this compound would involve a systematic optimization of these parameters. acs.org This approach not only enhances the efficiency and safety of the synthesis but also allows for a more flexible and on-demand production model, which is highly desirable in the chemical industry. The implementation of in-line analytical techniques, such as infrared spectroscopy or high-performance liquid chromatography, could further enhance process control and ensure consistent product quality. acs.org

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Chloro N 4 Ethoxyphenyl Propanamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bond vibrations within a molecule. For 3-chloro-N-(4-ethoxyphenyl)propanamide, these methods would confirm the presence of the amide linkage, the ethoxy group, the aromatic ring, and the alkyl chloride moiety.

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The secondary amide group is particularly prominent, giving rise to strong, distinct absorptions.

A sharp, medium-intensity peak is anticipated in the region of 3370–3170 cm⁻¹ due to the N-H stretching vibration of the secondary amide. spectroscopyonline.com A very strong and easily recognizable band, known as the Amide I band, should appear between 1700 and 1630 cm⁻¹; this is primarily due to the C=O stretching vibration. wpmucdn.com Another characteristic amide peak, the Amide II band, which results from a combination of N-H bending and C-N stretching, is expected in the 1570–1515 cm⁻¹ region. spectroscopyonline.com

The presence of the 4-ethoxyphenyl group would be confirmed by several absorptions. Asymmetric C-O-C stretching of the aryl ether is expected to produce a strong band between 1300 and 1200 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹. orgchemboulder.com The C-C stretching vibrations within the aromatic ring itself are expected to produce moderate peaks in the 1600–1400 cm⁻¹ range. orgchemboulder.com

The aliphatic portions of the molecule, the ethyl and chloropropyl chains, also have distinct vibrational modes. The C-H stretching of these sp³-hybridized carbons would result in strong absorptions in the 3000–2850 cm⁻¹ region. orgchemboulder.com Finally, the C-Cl stretching vibration from the chloropropyl group is anticipated to produce a medium-intensity band in the fingerprint region, typically between 850 and 550 cm⁻¹. libretexts.orglibretexts.org

Table 1: Predicted FT-IR Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1700-1630 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| 1570-1515 | N-H Bend (Amide II) | Secondary Amide | Strong |

| 1600-1400 | C=C Stretch | Aromatic Ring | Medium |

| 1300-1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons. For this compound, a distinct set of signals is predicted.

Aromatic Protons: The p-disubstituted benzene (B151609) ring will show two sets of signals, each integrating to 2H. Due to the ortho-para directing nature of the ethoxy group and the amide group, these signals will appear as two doublets, characteristic of an AA'BB' system, in the range of δ 6.8-7.6 ppm.

Amide Proton: A single, often broad, proton signal (1H) for the N-H group is expected, typically in the downfield region of δ 7.5-8.5 ppm. researchgate.net Its chemical shift can be highly dependent on solvent and concentration.

Ethoxy Group Protons: The ethoxy group (-O-CH₂-CH₃) will exhibit a quartet (2H) for the methylene (B1212753) protons (O-CH₂) around δ 4.0 ppm, coupled to the adjacent methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet (3H) further upfield, around δ 1.4 ppm.

Propanamide Chain Protons: The two methylene groups in the 3-chloropropanamide chain (-CO-CH₂-CH₂-Cl) are chemically distinct. The methylene group adjacent to the carbonyl (α-carbon) is expected to be a triplet at approximately δ 2.8 ppm. The methylene group adjacent to the chlorine atom (β-carbon) will also be a triplet, shifted further downfield to around δ 3.8 ppm due to the electronegativity of chlorine. These two triplets will show coupling to each other.

Table 2: Predicted ¹H NMR Data for this compound

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~7.4 | Doublet | 2H | Aromatic H (ortho to -NH) |

| b | ~6.9 | Doublet | 2H | Aromatic H (ortho to -OEt) |

| c | ~8.0 | Singlet (broad) | 1H | Amide N-H |

| d | ~4.0 | Quartet | 2H | Ethoxy -O-CH₂- |

| e | ~1.4 | Triplet | 3H | Ethoxy -CH₃ |

| f | ~2.8 | Triplet | 2H | Propyl -CO-CH₂- |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom will appear as a single line.

Carbonyl Carbon: The amide carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. libretexts.org

Aromatic Carbons: Four distinct signals are predicted for the aromatic carbons. The carbon attached to the oxygen (C-O) will be downfield around δ 155 ppm. The carbon attached to the nitrogen (C-N) would be around δ 131 ppm. The other two aromatic carbons (C-H) would appear in the typical aromatic region of δ 115-130 ppm. docbrown.info

Aliphatic Carbons: The carbons of the ethoxy and chloropropyl groups will appear in the upfield region. The ethoxy -O-CH₂ carbon is expected around δ 63 ppm, while its terminal -CH₃ carbon will be around δ 15 ppm. For the chloropropyl chain, the carbon adjacent to the carbonyl (-CO-CH₂) is predicted around δ 39 ppm, and the carbon bearing the chlorine (-CH₂-Cl) will be slightly more downfield, around δ 41 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Data for this compound

| Predicted δ (ppm) | Assignment |

|---|---|

| ~171 | Amide C=O |

| ~155 | Aromatic C-O |

| ~131 | Aromatic C-N |

| ~122 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~63 | Ethoxy -O-CH₂- |

| ~41 | Propyl -CH₂-Cl |

| ~39 | Propyl -CO-CH₂- |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show cross-peaks between:

The two adjacent aromatic doublets.

The ethoxy quartet and triplet.

The two triplets of the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively link each proton signal in Table 2 to its corresponding carbon signal in Table 3 (e.g., the quartet at δ ~4.0 ppm to the carbon at δ ~63 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for connecting the different fragments of the molecule. Key expected correlations include:

From the amide N-H proton to the carbonyl carbon and the aromatic carbon C-N.

From the aromatic protons (ortho to -NH) to the carbonyl carbon.

From the propanamide α-CH₂ protons to the carbonyl carbon and the β-CH₂-Cl carbon.

From the ethoxy -O-CH₂ protons to the aromatic C-O carbon.

These correlational studies, taken together, would provide a comprehensive and definitive elucidation of the molecular structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Interpretation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₁₁H₁₄ClNO₂), the theoretical exact mass can be calculated. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, aiding in its identification.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways common to N-aryl amides. The primary fragmentation points are expected to be the amide bond and the alkyl chain.

Plausible Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion.

Amide bond cleavage: Scission of the C-N bond, resulting in ions corresponding to the chloro-propanoyl moiety and the ethoxy-aniline moiety.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.

A table of predicted major fragments and their corresponding m/z values is presented below.

| Predicted Fragment Ion | Molecular Formula | Predicted m/z | Fragmentation Pathway |

| [CH₂CH₂Cl]⁺ | C₂H₄Cl | 63.00 | Cleavage of the propanamide chain |

| [C₆H₄O(C₂H₅)]⁺ | C₈H₉O | 121.06 | Cleavage of the amide bond |

| [NHC₆H₄O(C₂H₅)]⁺ | C₈H₁₀NO | 136.07 | Cleavage of the amide bond |

| [C(O)CH₂CH₂Cl]⁺ | C₃H₄ClO | 91.00 | Alpha-cleavage |

| [M - Cl]⁺ | C₁₁H₁₄NO₂ | 192.10 | Loss of chlorine radical |

| [M - OCH₂CH₃]⁺ | C₉H₉ClNO | 182.04 | Loss of ethoxy radical |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Detailed single-crystal X-ray diffraction data for this compound is not publicly available. However, the crystal structure of the closely related analog, 3-chloro-N-(4-methoxyphenyl)propanamide, has been determined and provides significant insight into the likely solid-state conformation and intermolecular interactions of the title compound. nih.gov The substitution of a methoxy (B1213986) group with an ethoxy group is not expected to fundamentally alter the core molecular geometry or the primary modes of intermolecular interaction.

Based on the study of 3-chloro-N-(4-methoxyphenyl)propanamide, the molecular structure of this compound would feature typical amide bond lengths, indicative of resonance. nih.gov The C=O and C-N bond lengths are expected to be intermediate between single and double bonds. The propanamide chain would likely adopt a staggered conformation to minimize steric hindrance.

The key torsional angle, C(=O)—N(H)—Car—Car, would define the orientation of the phenyl ring relative to the amide plane. In the methoxy analog, this angle is -33.70(18)°, indicating that the aromatic ring is not coplanar with the amide group, which limits the extent of resonance delocalization across this bond. nih.gov A similar non-planar arrangement is anticipated for the ethoxy derivative.

Below are selected bond lengths and angles from the crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide, which are expected to be very similar in this compound. nih.gov

| Parameter | Value (for methoxy analog) |

| Bond Lengths (Å) | |

| Cl—C | 1.7973 (14) |

| C=O | 1.2326 (14) |

| C—N | 1.3416 (15) |

| N—C(aromatic) | 1.4235 (16) |

| Bond Angles (°) ** | |

| O=C—N | 124.23 (12) |

| C—N—C(aromatic) | 126.74 (11) |

| Torsional Angle (°) ** | |

| C(=O)—N(H)—Car—Car | -33.70 (18) |

The crystal packing of this compound is expected to be dominated by hydrogen bonding and other weak intermolecular interactions, similar to its methoxy analog. nih.gov The amide group is a prime site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro N 4 Ethoxyphenyl Propanamide

Nucleophilic Substitution Reactions at the Chlorinated Alkyl Chain

The primary reaction pathway for the chlorinated alkyl chain in 3-chloro-N-(4-ethoxyphenyl)propanamide is nucleophilic substitution, where the chlorine atom, a good leaving group, is displaced by a nucleophile. These reactions are fundamental in synthetic organic chemistry for the introduction of a wide array of functional groups.

The displacement of the chloride in this compound by a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is dependent on the concentration of both the substrate and the attacking nucleophile, following second-order kinetics (Rate = k[Substrate][Nucleophile]). libretexts.orgyoutube.com

Several factors influence the kinetics of this substitution. The strength of the carbon-halogen bond is a critical determinant of reactivity; weaker bonds lead to faster reactions. The bond dissociation energy for a C-Cl bond is approximately 346 kJ/mol. libretexts.org The nature of the nucleophile also plays a significant role, with stronger nucleophiles leading to faster reaction rates. Steric hindrance around the electrophilic carbon atom can impede the approach of the nucleophile, thereby slowing the reaction. youtube.commasterorganicchemistry.com In the case of this compound, the primary nature of the alkyl chloride suggests that it is relatively unhindered and should readily undergo SN2 reactions.

Thermodynamically, the feasibility of the halogen displacement is determined by the relative stability of the reactants and products. The formation of a more stable product, often involving the creation of a stronger bond to the nucleophile than the original C-Cl bond, provides the driving force for the reaction.

Table 1: Illustrative Rate Constants for SN2 Reactions of a Primary Alkyl Chloride with Various Nucleophiles

| Nucleophile | Solvent | Approximate Relative Rate Constant (krel) |

| I- | Acetone | 100 |

| Br- | Acetone | 1 |

| Cl- | Acetone | 0.1 |

| N3- | Ethanol | 40 |

| CH3O- | Methanol | 20 |

This table provides generalized relative rate constants to illustrate the effect of the nucleophile on SN2 reaction rates with a primary alkyl chloride. Actual rates for this compound would require experimental determination.

For this compound, nucleophilic attack is highly regioselective, occurring exclusively at the carbon atom bearing the chlorine. This is due to the polarization of the C-Cl bond, which renders this carbon electrophilic and susceptible to attack.

As the carbon atom bearing the chlorine is not a stereocenter, reactions at this position are not stereoselective in the context of creating a new stereocenter from an existing one. However, if the substitution reaction were to introduce a chiral nucleophile or if there were a chiral center elsewhere in the molecule, diastereomeric products could be formed in unequal amounts, leading to diastereoselectivity. The SN2 mechanism itself is inherently stereospecific, proceeding with inversion of configuration at a chiral center. khanacademy.org

Transformations Involving the Amide Functional Group

The amide group in this compound is a stable functional group but can undergo transformations under specific conditions, most notably hydrolysis and reduction.

Amides are generally resistant to hydrolysis under neutral conditions. However, in the presence of strong acids or bases and with the application of heat, the amide bond can be cleaved. libretexts.org The hydrolysis of N-aryl amides, such as this compound, is generally slower than that of aliphatic amides. arkat-usa.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then collapses to yield a carboxylic acid (3-chloropropanoic acid) and an amine (4-ethoxyaniline).

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion is generally unfavorable, but under forcing conditions, the reaction proceeds to form a carboxylate salt (sodium 3-chloropropanoate) and the corresponding amine (4-ethoxyaniline). arkat-usa.org The rate of alkaline hydrolysis is influenced by the substituents on both the acyl and the amine portions of the amide. umich.edu

The degradation of some anilides can also proceed via oxidative pathways, although hydrolytic cleavage is the more common route. cambridge.org

The amide functional group can be reduced to an amine. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH4). uop.edu.pklibretexts.org The reaction with LiAlH4 would reduce the carbonyl group of the amide in this compound to a methylene (B1212753) group, yielding the corresponding secondary amine, N-(4-ethoxyphenyl)-3-chloropropan-1-amine. It is important to note that LiAlH4 can also reduce the chloroalkane, potentially leading to a mixture of products. almerja.com

Catalytic hydrogenation is another method for the reduction of amides to amines. acsgcipr.orgu-tokyo.ac.jp This method often requires high pressures and temperatures and the use of specific catalysts, such as ruthenium or rhodium complexes. scispace.com The selectivity of catalytic hydrogenation can sometimes be controlled to favor either C-O or C-N bond cleavage, leading to either the amine or the corresponding alcohol and amine fragments. elsevierpure.com

Table 2: Common Reagents for Amide Reduction and Their Expected Products

| Reagent | Typical Conditions | Expected Product from this compound |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether/THF | N-(4-ethoxyphenyl)-3-chloropropan-1-amine (and potentially dehalogenated products) |

| Catalytic Hydrogenation (e.g., Ru catalyst) | High H2 pressure, heat | N-(4-ethoxyphenyl)-3-chloropropan-1-amine or 3-chloropropanol and 4-ethoxyaniline |

Reactivity of the Ethoxyphenyl Moiety

The ethoxyphenyl group is an activated aromatic ring, susceptible to electrophilic aromatic substitution (EAS) reactions. The ethoxy group (-OCH2CH3) is an electron-donating group through resonance, which activates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to the ethoxy group. ncert.nic.inbyjus.com

In this compound, the para position is already substituted by the propanamide group. Therefore, electrophilic substitution would be directed to the ortho positions (positions 2 and 6) relative to the ethoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

The N-acyl group is also an ortho-, para-director, but it is a deactivating group. However, the strong activating effect of the ethoxy group is expected to dominate the directing effects. The steric bulk of the propanamide side chain might influence the ratio of ortho substitution products.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound possesses two substituents that influence its reactivity towards electrophilic aromatic substitution: the amide group (-NHCO(CH₂)₂Cl) and the ethoxy group (-OCH₂CH₃). The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The amide group is a weaker activating group, also directing to the ortho and para positions. Due to the para-substitution of the ethoxy group, the positions ortho to it (and meta to the amide) are the most likely sites for electrophilic attack.

Detailed research findings on analogous compounds, such as phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), demonstrate this reactivity pattern. For instance, the bromination of phenacetin yields N-(2-bromo-4-ethoxyphenyl)acetamide, indicating that substitution occurs at the position ortho to the strongly activating ethoxy group. reddit.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) |

| Halogenation | Br₂ / FeBr₃ | 3-chloro-N-(2-bromo-4-ethoxyphenyl)propanamide |

| Cl₂ / AlCl₃ | N-(2-chloro-4-ethoxyphenyl)-3-chloropropanamide | |

| Nitration | HNO₃ / H₂SO₄ | 3-chloro-N-(4-ethoxy-2-nitrophenyl)propanamide |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 3-chloro-N-(2-acetyl-4-ethoxyphenyl)propanamide |

Oxidative Transformations of the Ethoxy Group

The ethoxy group on the phenyl ring of this compound is susceptible to oxidative transformations. Strong oxidizing agents can lead to the cleavage of the ether linkage. A notable example of such a transformation is the oxidative deprotection of N-(p-ethoxyphenyl) substituted β-lactams using ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com This reaction proceeds via the oxidation of the electron-rich aromatic ring to a quinone-like intermediate, which facilitates the cleavage of the nitrogen-aryl bond. mdpi.comnih.gov

While the primary application of this reaction is often for the removal of the p-ethoxyphenyl protecting group, it highlights the reactivity of the ethoxy-substituted ring towards oxidation. The reaction with CAN typically occurs in a solvent mixture such as acetonitrile (B52724) and water. nih.govnih.gov

Table 2: Potential Products of Oxidative Transformation of this compound

| Oxidizing Agent | Reaction Conditions | Potential Major Product(s) |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 1,4-Benzoquinone, 3-chloropropanamide |

Exploration of Intramolecular Cyclization Pathways

The structure of this compound, featuring a reactive chloroalkyl chain and a nucleophilic aromatic ring, presents the possibility of intramolecular cyclization. Under appropriate conditions, typically involving a base to deprotonate the amide nitrogen or a Lewis acid to activate the aromatic ring, the molecule could undergo cyclization to form a heterocyclic system.

Table 3: Plausible Intramolecular Cyclization Products of this compound

| Reaction Type | Catalyst/Conditions | Plausible Product |

| Friedel-Crafts type Cyclization | Lewis Acid (e.g., AlCl₃) | 1-acetyl-6-ethoxy-2,3-dihydro-1H-indol-3-one |

| Base-mediated Cyclization | Strong Base (e.g., NaH) | 1-(4-ethoxyphenyl)azetidin-2-one |

Mechanistic Elucidation of Key Reaction Pathways

Identification of Transition States and Reaction Intermediates

The mechanistic pathways of the reactions involving this compound can be understood through the identification of key transition states and intermediates.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a sigma complex (arenium ion) as a reaction intermediate. The attack of an electrophile on the aromatic ring leads to a resonance-stabilized carbocation. The stability of this intermediate is enhanced by the electron-donating ethoxy and amide groups. The rate-determining step is the formation of this sigma complex, and the subsequent loss of a proton restores aromaticity.

Intramolecular Cyclization: For the intramolecular Friedel-Crafts type cyclization, a key intermediate would be an acylium ion or a polarized complex formed between the chloroalkyl chain and the Lewis acid catalyst. The transition state would involve the nucleophilic attack of the π-electrons of the aromatic ring on this electrophilic center. Studies on the cyclization of N-ω-halogeno-alkylamines suggest that the degree of C-N bond formation in the transition state can vary depending on the specific reaction. rsc.org

Influence of Catalysis on Reaction Mechanisms and Selectivity

Catalysis plays a crucial role in directing the reaction mechanisms and determining the selectivity of the transformations of this compound.

Electrophilic Aromatic Substitution: In reactions like Friedel-Crafts acylation, a Lewis acid catalyst such as aluminum chloride is essential. chemijournal.com The catalyst coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack on the aromatic ring. The choice and amount of catalyst can influence the reaction rate and may affect the regioselectivity, although the directing effects of the existing substituents are generally dominant.

Intramolecular Cyclization: The use of a Lewis acid in intramolecular cyclization activates the chloroalkyl side chain, promoting the formation of a carbocation-like species and facilitating the electrophilic attack on the aromatic ring. nih.govbeilstein-journals.org The nature of the Lewis acid can impact the reaction efficiency and potentially the regioselectivity of the cyclization. In base-catalyzed cyclizations, the base's role is to generate a more nucleophilic amide anion, which can then undergo intramolecular substitution. The strength and steric properties of the base can influence the reaction pathway and the final product distribution.

Computational Chemistry and Quantum Mechanical Studies of 3 Chloro N 4 Ethoxyphenyl Propanamide

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be central to determining the ground state properties of 3-chloro-N-(4-ethoxyphenyl)propanamide.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this process involves finding the lowest energy conformation on its potential energy surface.

Researchers would systematically rotate the key dihedral angles—such as those around the amide bond and the ethyl group—to map the conformational energy landscape. This process identifies various local energy minima (stable conformers) and the transition states that connect them. The final output is the optimized geometry of the global minimum, the most stable conformer, providing precise bond lengths, bond angles, and dihedral angles. This foundational data is crucial for all subsequent calculations.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are used to:

Confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

Predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies and their corresponding intensities can be compared with experimentally recorded spectra. This correlation allows for a detailed assignment of the spectral bands to specific molecular motions, such as C=O stretching, N-H bending, or C-Cl stretching. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Its location indicates sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution and energy of these orbitals for this compound would provide significant insights into its stability and reactive nature.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: No published data is available for this compound. This table illustrates how such data would be presented.)

| Parameter | Symbol | Calculated Value (eV) |

| Energy of HOMO | EHOMO | Data not available |

| Energy of LUMO | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Red regions: Indicate negative potential, rich in electrons, and are attractive to electrophiles. For this molecule, these would be expected around the carbonyl oxygen and possibly the ethoxy oxygen.

Blue regions: Indicate positive potential, electron-deficient, and are attractive to nucleophiles. These would likely be found around the amide hydrogen.

Green regions: Represent neutral or near-zero potential.

The MEP map provides a comprehensive picture of the charge distribution and is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing.

Theoretical Spectroscopy (e.g., Calculated NMR, IR, UV-Vis Spectra) and Experimental Validation

Computational methods can predict various types of molecular spectra, which can then be validated against experimental measurements.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. Comparing these theoretical shifts with experimental data helps confirm the molecular structure and assign specific resonances.

IR Spectra: As discussed in section 5.1.2, DFT calculations yield vibrational frequencies and intensities that directly correspond to the peaks in an experimental IR spectrum.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. These values correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum and provide insight into the nature of the electronic transitions (e.g., π → π* or n → π*).

In a typical research study, the calculated spectra for this compound would be graphically overlaid with the experimental spectra to demonstrate the level of agreement, thereby validating both the computational model and the experimental characterization of the compound.

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis is a cornerstone of computational chemistry, providing deep insights into the mechanisms of chemical reactions. For a molecule like this compound, this analysis would be crucial for understanding its reactivity, stability, and potential transformations.

Theoretical Approaches: Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for elucidating reaction mechanisms. researchgate.net By calculating the electronic structure of the molecule, DFT can map out the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points on this surface, which include energy minima (reactants and products) and first-order saddle points, known as transition states. researchgate.netacs.org

Transition State Modeling: The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for a reaction to occur. wikipedia.org Transition state theory (TST) provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state. wikipedia.orgacs.org Computationally, locating the precise geometry and energy of a transition state is a critical step. This is often achieved through various optimization algorithms that search for a saddle point on the potential energy surface. acs.org

For this compound, a key area of investigation would be the reactivity of the C-Cl bond in the propanamide chain. This bond is susceptible to nucleophilic substitution reactions. ncert.nic.invedantu.com Computational modeling could predict the activation energies for different nucleophiles, helping to understand which reactions are kinetically favored. The table below illustrates the type of data that such a study would aim to generate.

| Reaction Type | Nucleophile | Computational Method | Calculated Activation Energy (kJ/mol) | Reaction Mechanism |

|---|---|---|---|---|

| Nucleophilic Substitution | OH⁻ | DFT (B3LYP/6-31G) | Data Not Available | SN2 |

| Nucleophilic Substitution | NH₃ | DFT (B3LYP/6-31G) | Data Not Available | SN2 |

| Amide Hydrolysis | H₂O | DFT (B3LYP/6-31G*) | Data Not Available | Addition-Elimination |

This table is illustrative and contains hypothetical data as specific computational studies for this compound are not available.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into static molecular structures and reaction energetics, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

Investigating Dynamic Behavior: For this compound, MD simulations could reveal the preferred conformations of the molecule in different solvents. The flexibility of the ethyl chain, the rotation around the amide bond, and the orientation of the phenyl ring are all dynamic processes that can be explored. Understanding these dynamics is crucial as the three-dimensional shape of a molecule often dictates its reactivity and biological activity.

Solvent Effects: The choice of solvent can significantly influence reaction rates and mechanisms. nih.gov MD simulations explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. By running simulations in various solvents (e.g., water, ethanol, dimethyl sulfoxide), one could predict how the solvent affects the conformational equilibrium and the energy barriers of reactions involving this compound.

The results of MD simulations are often analyzed to extract key physical parameters, as shown in the hypothetical table below.

| Solvent | Simulation Time (ns) | Average End-to-End Distance of Propanamide Chain (Å) | Number of Hydrogen Bonds (solute-solvent) |

|---|---|---|---|

| Water | 100 | Data Not Available | Data Not Available |

| Ethanol | 100 | Data Not Available | Data Not Available |

| Chloroform | 100 | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as specific MD simulation data for this compound is not available in the literature.

Quantitative Structure-Reactivity Relationships (QSAR) for Related Propanamide Derivatives

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. nih.govnih.gov The fundamental principle of QSAR is that the structural properties of a molecule, encoded in numerical descriptors, determine its physical and chemical behavior.

Developing a QSAR Model: To develop a QSAR model for propanamide derivatives, a dataset of compounds with known reactivity data (e.g., reaction rate constants) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices). researchgate.net

Geometrical: Related to the 3D structure of the molecule (e.g., molecular surface area).

Electronic: Describing the electronic properties (e.g., partial charges, dipole moment).

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed reactivity. nih.gov

Predictive Power of QSAR: A well-validated QSAR model can be used to predict the reactivity of new, unsynthesized propanamide derivatives. This predictive capability is highly valuable in chemical research and development, as it allows for the in silico screening of large numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing. For a series of derivatives of this compound, a QSAR study could elucidate which structural modifications would enhance or diminish a particular type of reactivity.

Below is an example of a QSAR data table that would be constructed for such a study.

| Propanamide Derivative | Log(k) (Experimental Reactivity) | Topological Polar Surface Area (Ų) | LogP (Octanol-Water Partition Coefficient) | LUMO Energy (eV) | Log(k) (Predicted by QSAR) |

|---|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 3-fluoro-N-(4-ethoxyphenyl)propanamide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 3-chloro-N-(4-propoxyphenyl)propanamide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is a hypothetical representation of the data used in a QSAR study. No such study has been published for this compound and its derivatives.

Synthesis and Chemical Transformations of 3 Chloro N 4 Ethoxyphenyl Propanamide Derivatives and Analogues

Modification of the Halogenated Alkyl Chain and its Impact on Reactivity

The 3-chloro-N-(4-ethoxyphenyl)propanamide structure features a reactive 3-chloropropyl chain that is susceptible to nucleophilic substitution reactions. The reactivity of this chain is significantly influenced by the nature of the halogen, the structure of the alkyl chain, and the reaction conditions.

The substitution of the chlorine atom with other halogens, such as bromine or iodine, markedly enhances the reactivity of the alkyl chain towards nucleophiles. This is attributed to the better leaving group ability of bromide and iodide ions compared to chloride. The general order of reactivity for the halogenated alkyl chain in SN2 reactions is I > Br > Cl. This increased reactivity allows for milder reaction conditions and a broader scope of applicable nucleophiles.

Structural modifications to the alkyl chain, such as altering its length or introducing branching, also have a profound impact on reactivity. For instance, increasing the chain length can introduce conformational flexibility, which may influence the rate of intramolecular reactions. Branching on the carbon atoms of the propanamide chain, particularly at the α- or β-positions, can introduce steric hindrance, which generally slows down the rate of SN2 reactions.

The following table illustrates the relative reactivity of various 3-halo-N-(4-ethoxyphenyl)propanamide analogues in a typical nucleophilic substitution reaction with a common nucleophile, such as an amine.

| Halogen (X) in 3-X-N-(4-ethoxyphenyl)propanamide | Relative Reaction Rate (k_rel) | Reaction Conditions | Comments |

|---|---|---|---|

| Cl | 1 | High temperature, prolonged reaction time | Good leaving group, but less reactive than Br or I. |

| Br | ~50 | Milder conditions, shorter reaction time | Better leaving group than Cl. |

| I | ~100 | Mildest conditions, fastest reaction | Excellent leaving group. |

Derivatization of the Ethoxyphenyl Moiety and Electronic Effects on the Amide

The ethoxyphenyl ring of this compound provides a versatile platform for derivatization, allowing for the fine-tuning of the electronic properties of the entire molecule, which in turn affects the reactivity of the amide group.

The ethoxy group can be readily modified to other alkoxy groups or a hydroxyl group. For instance, the synthesis of the methoxy (B1213986) analogue, 3-chloro-N-(4-methoxyphenyl)propanamide, can be achieved by reacting 4-methoxyaniline with 3-chloropropionyl chloride. Similarly, the hydroxy derivative, 3-chloro-N-(4-hydroxyphenyl)propanamide, can be prepared from 4-aminophenol.

These alterations to the alkoxy group have a noticeable electronic effect on the amide functionality. The ethoxy and methoxy groups are electron-donating through resonance, which increases the electron density on the phenyl ring and, to a lesser extent, on the amide nitrogen. This can influence the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon. The hydroxyl group, being a stronger electron-donating group, will have a more pronounced effect.

The following table summarizes the electronic effects of different alkoxy and hydroxy substituents on the properties of the amide bond in N-(4-substituted-phenyl)propanamide analogues.

| Substituent at para-position | Hammett Constant (σ_p) | Effect on Amide Carbonyl (¹³C NMR shift, ppm) | Qualitative Effect on Amide Reactivity |

|---|---|---|---|

| -OH | -0.37 | Slightly upfield | Increased nucleophilicity of amide N |

| -OCH₃ | -0.27 | Slightly upfield | Increased nucleophilicity of amide N |

| -OCH₂CH₃ | -0.24 | Upfield | Increased nucleophilicity of amide N |

The introduction of additional substituents on the phenyl ring, at positions ortho or meta to the propanamide group, can further modulate the electronic environment of the amide. Electron-withdrawing groups (e.g., -NO₂, -CN) will decrease the electron density on the ring and the amide nitrogen, making the amide proton more acidic and the carbonyl carbon more electrophilic. Conversely, electron-donating groups (e.g., -CH₃, -NH₂) will have the opposite effect.

The position of the substituent is also crucial. A substituent at the ortho position can exert steric effects in addition to its electronic influence, potentially hindering reactions at the amide nitrogen or the carbonyl group. A meta substituent will primarily exert an inductive effect, while a para substituent will have a combined inductive and resonance effect.

Amide Nitrogen Functionalization and its Influence on Molecular Properties

The amide nitrogen in this compound can be functionalized through reactions such as alkylation, acylation, or arylation, leading to tertiary amides. This functionalization has a significant impact on the molecule's properties.

For example, N-alkylation can increase the lipophilicity of the molecule and remove the hydrogen-bonding capability of the amide N-H group. This can affect its solubility in different solvents and its ability to participate in intermolecular interactions. The introduction of different functional groups on the amide nitrogen can also influence the conformational preferences of the molecule.

The following table provides examples of N-functionalized derivatives of N-(4-ethoxyphenyl)propanamide and their altered molecular properties.

| N-Substituent | Resulting Compound | Change in LogP | Change in Hydrogen Bonding Capability |

|---|---|---|---|

| -CH₃ | 3-chloro-N-methyl-N-(4-ethoxyphenyl)propanamide | Increase | Loss of H-bond donor |

| -COCH₃ | N-acetyl-3-chloro-N-(4-ethoxyphenyl)propanamide | Increase | Loss of H-bond donor |

| -Ph | 3-chloro-N-phenyl-N-(4-ethoxyphenyl)propanamide | Significant Increase | Loss of H-bond donor |

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Propanamide Scaffold

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The presence of the reactive chloropropyl chain and the activatable ethoxyphenyl ring allows for the formation of new rings.

One common strategy is the intramolecular Friedel-Crafts acylation. Under the influence of a Lewis acid catalyst, the carbonyl group of the propanamide can act as an electrophile and attack the electron-rich ethoxyphenyl ring, leading to the formation of a quinolinone derivative. The ethoxy group at the para position strongly activates the ortho positions for electrophilic substitution, facilitating this cyclization.

Another possibility is the synthesis of benzoxazinones. This can be achieved by first modifying the 3-chloro group to a group that can participate in a cyclization with a substituent on the ortho position of the phenyl ring. For example, if a hydroxyl group is introduced at the ortho position of the ethoxyphenyl moiety, an intramolecular Williamson ether synthesis can lead to the formation of a benzoxazinone (B8607429) ring.

The following table illustrates potential heterocyclic systems that can be synthesized from derivatives of this compound.

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| This compound | Intramolecular Friedel-Crafts Acylation | 6-Ethoxy-2,3-dihydroquinolin-4(1H)-one |

| 3-chloro-N-(2-hydroxy-4-ethoxyphenyl)propanamide | Intramolecular Williamson Ether Synthesis | 7-Ethoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one |

Advanced Applications of 3 Chloro N 4 Ethoxyphenyl Propanamide As a Chemical Precursor

Utilization in the Synthesis of Complex Organic Molecules

The structural framework of 3-chloro-N-(4-ethoxyphenyl)propanamide makes it an adept starting material for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The presence of the reactive 3-chloropropyl moiety allows for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse ring systems.

One of the most notable applications of analogous 3-chloropropanamides is in the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many antibiotic drugs. While direct studies on this compound might be limited, the established reactivity of similar compounds provides a strong basis for its potential in this area. The general synthetic approach involves the base-mediated intramolecular cyclization of the 3-chloropropanamide, where the amide nitrogen acts as a nucleophile, displacing the chloride to form the four-membered β-lactam ring.

The ethoxyphenyl group in this compound can influence the electronic and steric properties of the resulting molecules, potentially leading to novel derivatives with unique biological activities. The synthesis of various substituted β-lactams from different N-aryl-3-chloropropanamides has been documented, highlighting the versatility of this class of compounds as precursors to medicinally relevant scaffolds.

Below is a table summarizing the potential heterocyclic systems that could be synthesized from this compound based on known reactions of similar compounds.

| Target Heterocyclic System | General Reaction Type | Key Reactive Site on Precursor | Potential Significance |

| Azetidin-2-ones (β-lactams) | Intramolecular Cyclization | 3-chloro group and amide nitrogen | Core of various antibiotic drugs |

| Pyrrolidinones (γ-lactams) | Reaction with a nucleophile followed by cyclization | 3-chloro group | Important scaffolds in medicinal chemistry |

| Morpholinones | Reaction with an amino alcohol | 3-chloro group | Bioactive heterocyclic compounds |

Role in the Development of New Synthetic Methodologies and Reagents

Beyond its direct use in the synthesis of specific molecules, this compound and its analogs can serve as valuable reagents in the development of new synthetic methodologies. The reactivity of the 3-chloropropyl group can be exploited in various chemical transformations, contributing to the expansion of the synthetic chemist's toolkit.

A significant area where this compound could contribute is in the exploration of novel cycloaddition reactions. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for constructing β-lactam rings. While this compound itself does not directly participate as a ketene or imine, its derivatives can be readily prepared to fit these roles. For instance, the corresponding imine can be formed from the parent aniline (B41778) (p-phenetidine), which can then react with a ketene generated in situ to form a β-lactam. The chloroacetyl group, structurally similar to the reactive end of the title compound, is a common ketene precursor. This highlights the potential of the broader chemical class to which this compound belongs in developing and refining such important synthetic transformations.

Furthermore, the presence of the chloroalkane functionality allows for its use in various coupling and substitution reactions. This can be leveraged to develop new methods for carbon-carbon and carbon-heteroatom bond formation, which are fundamental processes in organic synthesis. The development of catalysts and reaction conditions that can selectively activate the C-Cl bond in the presence of the amide functionality would represent a valuable advancement in synthetic methodology.

Applications in Materials Chemistry as a Monomer or Component for Functional Polymers

The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of functional polymers. The amide linkage provides hydrogen bonding capabilities, which can impart desirable thermal and mechanical properties to polymeric materials. The reactive chloropropyl group offers a site for polymerization or post-polymerization modification.

One potential application is in the synthesis of functional polyamides. Polyamides are a major class of high-performance polymers known for their excellent strength, thermal stability, and chemical resistance. By incorporating this compound as a comonomer in a polycondensation reaction with a suitable dicarboxylic acid or diacyl chloride, a polyamide with pendant chloropropyl groups could be produced. These pendant groups can then be used for further chemical modifications, such as cross-linking to enhance the material's properties or for grafting other functional molecules to create materials with specific functionalities, such as antimicrobial surfaces or sensor capabilities.

The general structure of such a functionalized polyamide is depicted in the table below, illustrating the potential for creating advanced materials.

| Polymer Type | Monomer Role | Pendant Functional Group | Potential Polymer Properties and Applications |

| Functional Polyamide | Comonomer | -CH2CH2Cl | Enhanced thermal stability, sites for cross-linking, grafting of functional molecules for applications in coatings, membranes, and biomedical devices. |

While the direct polymerization of this compound has not been extensively reported in publicly available literature, its structural motifs are analogous to monomers used in the synthesis of various functional polymers. Further research into its polymerization behavior could open up new avenues for the development of novel materials with tailored properties.

Supramolecular Chemistry and Intermolecular Interactions of 3 Chloro N 4 Ethoxyphenyl Propanamide

Investigation of Hydrogen Bonding Networks in Crystalline and Amorphous States

Hydrogen bonds are expected to be the most significant interactions directing the self-assembly of 3-chloro-N-(4-ethoxyphenyl)propanamide, owing to the presence of the amide group, which contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

Crystalline State Insights from an Analogue:

Detailed crystallographic data for the closely related compound, 3-chloro-N-(4-methoxyphenyl)propanamide, provides critical insights into the likely hydrogen bonding patterns. nih.gov In the crystalline state of this methoxy (B1213986) analogue, molecules are linked by classical N—H⋯O hydrogen bonds. nih.gov The amide proton (N-H) of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is fundamental to the formation of primary structural motifs in amides. nih.gov

Furthermore, the crystal structure reveals the presence of weaker C—H⋯O contacts. Specifically, a hydrogen atom on the methylene (B1212753) group adjacent to the carbonyl group participates in a C—H⋯O interaction with the same carbonyl oxygen that accepts the N-H bond. nih.gov Together, these N—H⋯O and C—H⋯O interactions create chains of molecules propagating along a specific crystallographic axis. nih.gov Using graph-set analysis, both the classical hydrogen bonds and the C-H···O contacts can be described with a C¹₁(4) descriptor. nih.gov

It is highly probable that this compound forms similar hydrogen-bonded chains in its crystalline state. The primary N—H⋯O interaction is a defining feature of secondary amides, and the substitution of a methoxy group with a slightly larger ethoxy group is unlikely to alter this fundamental bonding motif.

Amorphous State:

Currently, there are no available studies on the amorphous state of this compound. In an amorphous solid, the long-range order of the crystalline state is absent. However, the same hydrogen bond donors and acceptors are present, leading to the formation of localized, disordered hydrogen-bonded networks. These networks would lack the repeating periodicity of the crystal but would still be crucial in defining the local structure and properties of the amorphous material.

Table 1: Hydrogen-Bond Geometry for Analogue 3-chloro-N-(4-methoxyphenyl)propanamide nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H71⋯O1 | 0.861(18) | 2.009(18) | 2.8643(13) | 172.1(15) |

| C2—H2B⋯O1 | 0.99 | 2.55 | 3.4203(15) | 147 |

D = donor atom; A = acceptor atom.

Analysis of Halogen Bonding Interactions and their Influence on Assembly

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. In this compound, the chlorine atom attached to the propyl chain could potentially act as a halogen bond donor.

While hydrogen bonds are the dominant interactions identified in the crystal structure of the methoxy analogue, the possibility of weaker halogen bonds cannot be entirely dismissed. nih.gov Potential halogen bond acceptors in the molecule include the carbonyl oxygen, the ether oxygen of the ethoxy group, or even the π-system of the phenyl ring. The formation and influence of halogen bonds would depend on the specific geometric arrangement of molecules in the solid state. In many organic crystals, C—H···Cl contacts are observed, which are a form of weak hydrogen bond. mdpi.com However, detailed analysis of the crystal packing of the methoxy analogue does not highlight Cl···O or other halogen bonds as primary structure-directing interactions. nih.gov Their contribution, if any, is likely secondary to the much stronger N—H⋯O hydrogen bonds.

π-π Stacking, C-H···π, and Other Non-Covalent Interactions in Self-Assembly

The ethoxyphenyl group in this compound allows for potential π-system interactions that can further stabilize the supramolecular assembly.

C-H···π Interactions: These interactions occur when a C-H bond acts as a weak hydrogen bond donor to the electron cloud of a π-system. The alkyl protons of the ethoxy group or the propyl chain, as well as the aromatic protons on the phenyl ring, could potentially form C-H···π interactions with the aromatic ring of a neighboring molecule. While not explicitly detailed in the analysis of the methoxy analogue, these interactions are common in phenyl-containing compounds and often play a subtle but important role in the precise arrangement of molecules. nih.gov

Other Interactions: The molecular structure features a C(=O)—N(H)—C(ar)—C(ar) torsion angle of -33.70 (18)° in the methoxy analogue, which indicates that the amide group is twisted relative to the phenyl ring. nih.gov This lack of planarity rules out the presence of an extended resonance system spanning both the amide and the aromatic moiety. nih.gov

Theoretical and Experimental Studies of Host-Guest Chemistry and Complexation

There are no specific theoretical or experimental studies on the host-guest chemistry or complexation involving this compound found in the current literature.

In a theoretical context, the molecule possesses features that could allow it to act as a "guest" in a suitable "host" system. Host-guest chemistry involves the complexation of a guest molecule within the cavity or binding site of a larger host molecule, such as a cyclodextrin, calixarene, or pillararene. aalto.fi The ethoxyphenyl group of this compound could potentially fit into the hydrophobic cavity of a macrocyclic host in an aqueous medium. The amide and chloro functionalities could also participate in specific interactions with the host's framework. However, without dedicated experimental or computational studies, any discussion of its complexation behavior remains speculative.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

Academic research specifically investigating 3-chloro-N-(4-ethoxyphenyl)propanamide is exceptionally limited. The majority of available information is confined to chemical supplier databases, which provide basic physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| Melting Point | 123 °C |

| Boiling Point (Predicted) | 406.6 ± 30.0 °C |

| Density (Predicted) | 1.192 ± 0.06 g/cm³ |

This data is compiled from chemical vendor information and predicted values.

A significant portion of the academic literature focuses on the structurally similar compound, 3-chloro-N-(4-methoxyphenyl)propanamide. A notable study on this methoxy (B1213986) analog involved its synthesis and characterization using X-ray crystallography. This research provided detailed insights into its molecular and crystal structure, revealing a halogenated derivative of a secondary amide with an aromatic substituent. nih.gov The study highlighted the presence of N—H⋯O hydrogen bonds and C–H⋯O contacts, which connect the molecules into chains. nih.gov Such structural details are foundational for understanding the compound's physical properties and potential intermolecular interactions.

While no dedicated biological activity studies on this compound have been found, the broader class of propanamide derivatives has been explored for various pharmacological applications, including anti-inflammatory, analgesic, and antimicrobial activities. ontosight.aiontosight.ai

Unexplored Reactivity and Synthetic Opportunities for the Compound

The reactivity of this compound remains largely unexplored in the scientific literature. However, its chemical structure suggests several potential avenues for synthetic transformations.

The presence of a reactive chloro group at the 3-position of the propanoyl chain is a key feature. This electrophilic center is susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, such as amines, thiols, and alkoxides, could be employed to displace the chloride ion, leading to the synthesis of a diverse library of new derivatives. This would allow for the introduction of various functional groups, potentially tuning the compound's electronic, steric, and biological properties.

Furthermore, the amide linkage itself presents opportunities for chemical modification, although it is generally stable. Hydrolysis under acidic or basic conditions would cleave the molecule into 3-chloropropanoic acid and 4-ethoxyaniline. The aromatic ring offers possibilities for electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, although the directing effects of the ethoxy and amide groups would need to be considered.

The synthesis of this compound itself is typically achieved through the acylation of 4-ethoxyaniline with 3-chloropropanoyl chloride. Optimization of this reaction, exploring different solvents, bases, and temperature conditions, could provide a more efficient and scalable synthetic route.

Potential for Advanced Functional Material Development and Catalysis

While no studies have explicitly investigated the use of this compound in functional materials or catalysis, its molecular structure contains functionalities that suggest potential in these areas.

The presence of both a hydrogen bond donor (the N-H group of the amide) and acceptors (the carbonyl oxygen and the oxygen of the ethoxy group), as well as the potential for halogen bonding from the chlorine atom, makes this molecule a candidate for the construction of supramolecular assemblies. nih.gov The ability to form predictable intermolecular interactions is a cornerstone of crystal engineering and the design of functional organic materials with specific optical, electronic, or porous properties.

The aromatic ring and the amide linkage provide a rigid backbone that could be incorporated into polymers or metal-organic frameworks (MOFs). Modification of the aromatic ring or substitution of the chloro group could introduce polymerizable moieties or coordinating sites for metal ions.

In the field of catalysis, while the compound itself is unlikely to be a catalyst, it could serve as a ligand for transition metal catalysts. The nitrogen and oxygen atoms of the amide group, as well as the ether oxygen, could potentially coordinate to metal centers. By synthesizing derivatives with tailored steric and electronic properties, it may be possible to develop new ligands for various catalytic transformations.

Future Theoretical and Computational Research Avenues and Methodological Advancements

Given the limited experimental data, theoretical and computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and guide future experimental work.

Future Research Avenues:

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), can be used to explore the conformational landscape of the molecule. Understanding the preferred conformations is crucial for predicting its interaction with biological targets or its packing in the solid state.

Reactivity Studies: Theoretical calculations can be employed to model the reaction mechanisms of potential synthetic transformations. For example, calculating the activation barriers for nucleophilic substitution at the 3-position with different nucleophiles could help in selecting optimal reaction conditions.